4-(1H-Imidazol-2-yl)piperidine dihydrochloride - 90747-46-9

4-(1H-Imidazol-2-yl)piperidine dihydrochloride

Catalog Number: EVT-416296
CAS Number: 90747-46-9
Molecular Formula: C8H15Cl2N3
Molecular Weight: 224.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-(1H-Imidazol-2-yl)piperidine dihydrochloride, also known as 2-(4-piperidin-1-yl-1H-imidazol-2-yl)ethan-1-ol dihydrochloride, is a chemical compound that has gained significant attention in the field of medical research due to its potential therapeutic effects. This paper aims to provide an overview of the synthesis, chemical structure, biological activity, and applications of 4-(1H-Imidazol-2-yl)piperidine dihydrochloride.

4-Phenyl-4-[1H-imidazol-2-yl]-piperidine Derivatives

Compound Description: This is a series of compounds featuring a 4-phenyl-4-[1H-imidazol-2-yl]-piperidine core structure, with various substituents on the phenyl and imidazole rings. These compounds were investigated for their affinity and selectivity for delta-, mu-, and kappa-opioid receptors. One particularly potent and selective delta-opioid agonist within this series, compound 18a, exhibited a Ki of 18 nM and was >258-fold and 28-fold selective over mu- and kappa-receptors, respectively. This compound also displayed full agonist activity with an EC50 value of 14 nM.

Compound Description: This compound belongs to a novel class of anthracenyl bishydrazones with antineoplastic properties. It demonstrated significant antitumor activity against various transplantable leukemias and solid tumors in mice. The compound also underwent a phase I clinical evaluation for antitumor activity in humans.

((1S)-1-(((2S)-2-(5-(4'-(2-((2S)-1-((2S)-2-((Methoxycarbonyl)amino)-3-methylbutanoyl)-2-pyrrolidinyl)-1H-imidazol-5-yl)-4-biphenylyl)-1H-imidazol-2-yl)-1-pyrrolidinyl)carbonyl)-2-methylpropyl) carbamate dihydrochloride

Compound Description: This compound is a complex molecule containing two imidazole rings linked by a biphenyl group. It also features several pyrrolidine rings and amide functionalities. The compound is a crystalline form of methyl carbamate dihydrochloride and has been investigated for its activity against hepatitis C. Additionally, a specific crystalline form, the N-2 form, has been characterized and studied. There are also disclosures regarding the process for synthesizing this compound.

N-Substituted-4-(1H-imidazol-1-yl)benzamides

Compound Description: This series of compounds features an imidazole ring directly linked to a benzamide moiety, with various substituents on the amide nitrogen. Several compounds in this series, including N-[2-(diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide dihydrochloride (6a), exhibited potent cardiac electrophysiological activity, specifically as selective class III agents.

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

Compound Description: This compound features a piperidine ring directly connected to an imidazole ring, which is further substituted with a 4-fluoro-3-(trifluoromethyl)phenyl group. The compound also includes a dimethylaminoethyl substituent on the imidazole ring.

Derivatives of (1H-imidazol-4-yl) piperidine

Compound Description: This is a series of compounds with a core structure of (1H-imidazol-4-yl)piperidine, featuring various substituents on the imidazole ring and a variable substituent "A" attached to the piperidine nitrogen. This group of compounds has been investigated for their therapeutic applications.

Compound Description: These two compounds are model compounds designed to investigate the activation mechanism of the histamine H3-receptor. Both compounds feature an imidazole ring connected to a propyl chain, further substituted with either a cyclohexylmethyl ether or a 4-bromobenzyl ether group. These compounds exhibited distinct biological activities and adopted similar extended conformations.

Compound Description: This series of compounds features a complex structure incorporating a nitro-substituted benzimidazole ring linked to a dioxaphosphepinoimidazole core. The compounds were prepared through a multi-step synthetic route and evaluated for their antimicrobial activity.

7-Chloro-4-{4-[2-(2-methyl-imidazol-1-yl)ethyl]-piperidine-1-yl} quinoline

Compound Description: This compound features a quinoline ring connected to a piperidine ring, which is further substituted with a 2-(2-methyl-imidazol-1-yl)ethyl group. This compound was designed and synthesized as a potential antimalarial agent.

N,N'-Bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides

Compound Description: This series of compounds features two piperidine rings linked through a hydrazine bridge and substituted with various aryl groups. These compounds were synthesized and evaluated for their cytotoxic activity against human hepatoma and breast cancer cells. Notably, compound P2, with a 4-methylphenyl substituent, demonstrated more potent cytotoxicity than the reference compound 5-FU against T47D cells.

N-Phenylbenzamide bis(2-aminoimidazoline) derivatives

Compound Description: This class of compounds, specifically 4-((4,5-dihydro-1H-imidazol-2-yl)amino)-N-(4-((4,5-dihydro-1H-imidazol-2-yl)amino)phenyl)benzamide dihydrochloride (1) and N-(3-chloro-4-((4,5-dihydro-1H-imidazol-2-yl)amino)phenyl)-4-((4,5-dihydro-1H-imidazol-2-yl)amino)benzamide (2), are AT-specific minor groove binders. They show potent trypanocidal activity, disrupt DNA-protein interactions, and cause disintegration of the Trypanosoma brucei kinetoplast. These compounds bind to the minor groove of DNA, displace bound water, and interact with neighboring DNA molecules, acting as cross-linking agents.

2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-2,3-dihydro-1-methyl-1H-isoindole maleate (BRL44408)

Compound Description: This compound acts as an α2A-adrenoceptor subtype-preferring antagonist. It effectively reverses the neuroprotective effects induced by dexmedetomidine in both cell culture and an in vivo model of neonatal asphyxia. Moreover, BRL44408 has been shown to not significantly affect the mydriatic effects of marsanidine and 7-methylmarsanidine, two imidazoline derivatives, suggesting that α2D-adrenoceptor subtypes are primarily involved in these effects. It has also been shown to be a competitive antagonist of α-adrenoceptor agonists, causing parallel rightward shifts in the agonist concentration-response curves. [26] (https://www.semanticscholar.org/paper/449b6651e778ba490947639bdc6ab2e5ad2bba30)

2-{4-(1H-imidazol-4-yl)piperid-1-yl]-5,6-dihydro-4H-imidazo-[4,5,1-ij]quinoline

Compound Description: This compound belongs to a class of compounds containing a 4-(1H-imidazol-4-yl)piperidine moiety linked to a 5,6-dihydro-4H-imidazo-[4,5,1-ij]quinoline ring system. These compounds are being investigated for their potential use in the prevention and treatment of diseases associated with 5-HT3 and 5-HT4 serotonergic receptors, including central nervous system disorders like schizophrenia and cognitive disorders such as senile dementia.

1-[4(5)-phenyl-(2-imidazolylthio)]-2-[4(5)-imidazolyl]ethane (cVII)

Compound Description: This compound is an imidazole derivative featuring two imidazole rings linked by an ethylthio chain. It was identified as a lead molecule for further investigation in the development of histamine H3-receptor antagonists.

N-Substituted Piperidines and Analogs

Compound Description: This study investigated a series of N-substituted piperidine derivatives as building blocks for novel histamine H3 receptor antagonists. The compounds were designed to incorporate an N-substituted piperidine ring, a p-xylene-α,α′-diyl chain, and a p-substituted phenoxy group. These structural elements aimed to enhance lipophilicity and improve blood-brain barrier penetration.

(±)-3,6,7,8-Tetrahydro-3-[(2-hydroxyethoxy)methyl]imidazo[4,5-d][1,3]diazepin-8-ol (2)

Compound Description: This compound is an acyclic analogue of pentostatin, a potent adenosine deaminase inhibitor. It displays moderate adenosine deaminase inhibitory activity with a Ki of 9.8 × 10−8 M and potentiates the antiviral activity of vidarabine against herpes simplex virus type 1.

6,6'-Methylene-bis-[9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one]

Compound Description: This compound, also known as Related Substance B of Ondansetron Hydrochloride, features two carbazole rings linked by a methylene bridge and substituted with methyl-imidazolylmethyl groups. This compound is used for quality control purposes during the synthesis of Ondansetron Hydrochloride, a potent antiemetic agent.

(E)-N-[3-[N'-(2-(3,5-Dimethoxyphenyl)ethyl)-N'-methyl)amino)propyl]-4-(4-(1H-imidazol-1-yl)phenyl)-3-butenamide dihydrochloride dihydrate (E4080)

Compound Description: E4080 is a newly synthesized bradycardia-inducing agent that demonstrates vasodilating properties. It interacts with various ionic currents in dispersed smooth muscle cells of the rabbit portal vein. At low concentrations, E4080 increases the inward Ca2+ current (ICa) while inhibiting it at higher concentrations. It also inhibits the transient outward current (ITO), sustained outward current (ISO), and hyperpolarization-activated current (Ih) in a concentration-dependent manner.

4-[5-(4-Fluorophenyl)-2-[4-(methylsulfonyl)phenyl]-1H-imidazol-4-yl]pyridine (SB203580)

Compound Description: SB203580 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). It effectively reduces hydrogen peroxide-induced contractions in rat thoracic aorta and vena cava, suggesting a role for p38 MAPK in mediating these contractions. Furthermore, SB203580 has been shown to prevent proinflammatory cytokine induction in human adherent mononuclear leukocytes in response to lipid loading, highlighting its potential in treating inflammatory conditions.

3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride (PF-4800567)

Compound Description: PF-4800567 acts as a specific inhibitor of the CK1ε isoform. Studies using first derivative analysis (FDA) of circadian waveforms in CK1εTau/Tau mutant SCN treated with PF-4800567 showed that period acceleration in the mutant is caused by inappropriately phased activity of the CK1ε isoform.

(3E)-1-[(1S)-1-(4-Fluorophenyl)ethyl]-3-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene]piperidine-2-one

Compound Description: This compound exhibits AF-production inhibitory activity and exists as a stable amorphous object with excellent solubility, low hygroscopicity, and resistance to crystallization. This amorphous form is particularly suitable for pharmaceutical preparations.

(5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazol[4,5b]pyridin-1-yl)-1-piperidine carboxylate (BMS-927711)

Compound Description: BMS-927711 is a pharmaceutical compound that exists in a sesquihydrate form as a hemi-sulfate salt. Studying its dehydration process using diffuse diffraction analysis revealed a partial transformation from the parent hydrate form to a less hydrated child form, alongside an interfacial layer with a modulated structure representing a transitory phase. This understanding of the layered structure and the mechanism of dehydration is crucial for comprehending the effects of large-scale bulk drying procedures on pharmaceutical materials.

(S)-4-(1-(1H-Imidazol-4-yl)-2-(4-(trifluoromethyl)phenylthio)ethyl)piperidine (36)

Compound Description: This compound is a potent histamine H3 receptor agonist identified through the design and synthesis of hybrid molecules incorporating the lipophilic (4′-alkylphenylthio)ethyl moiety found in the H3 receptor agonist 4-(2-(4′-tert-butylphenylthio)ethyl)-1H-imidazole (1). Compound 36 effectively interacts with both the histamine-binding site and a putative hydrophobic region in the H3 receptor, making it a valuable tool for studying receptor-agonist interactions and drug design.

6,11-Dihydro-11-(1-methyl-4-piperidinyl)-5H-imidazo[2,1-b][3]benzazepine (Alcaftadine Intermediate)

Compound Description: This compound serves as an intermediate in the synthesis of alcaftadine, a potent and selective H1 receptor antagonist used to treat allergic conjunctivitis. The synthesis involves a multi-step process utilizing N-methyl-4-piperidinecarboxylic acid chloride hydrochloride and 1-phenylethyl-1H-imidazole as starting materials.

Midaglizole (DG-5128)

Compound Description: Midaglizole, chemically known as 2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride sesquihydrate, is a novel oral antidiabetic agent with α2-adrenoceptor-antagonizing effects. It primarily reduces plasma glucose by stimulating insulin secretion and inhibiting epinephrine-induced platelet aggregation. Clinical trials have shown its efficacy in improving the daily plasma glucose curve, decreasing fasting and postprandial hyperglycemia, and ameliorating oral glucose tolerance in patients with non-insulin-dependent diabetes mellitus.

Imidazolyl-pyrimidine Derivatives

Compound Description: This group of compounds features an imidazolyl-pyrimidine core and has been explored for its potential as glycogen synthase kinase 3 (GSK3) inhibitors. These compounds exhibit varying potencies in inhibiting GSK3, with Ki values ranging from 0.001 to 10,000 nM. Their potential as therapeutic agents for GSK3-associated diseases, including Alzheimer's disease, is being investigated.

[5-14C]pentostatin

Compound Description: This radiolabeled compound is a potent adenosine deaminase inhibitor and antileukemic agent. Its synthesis involves a multi-step process starting from triethyl ortho[14C]formate and culminating in the isolation of the desired (R)-isomer, [5-14C]pentostatin, through preparative HPLC and crystallization.

1-(Benzothiazol-2-yl)-4-[(1H)-imidazol-4-yl]piperidine

Compound Description: This compound is a derivative of thioperamide, a known histamine H3-antagonist. It features a benzothiazole nucleus replacing the cyclohexylcarbothioamide moiety of thioperamide, resulting in lower H3-affinity compared to the parent compound. Further structural modifications, particularly involving less bulky and less lipophilic replacements for the benzothiazole moiety, are suggested to enhance its potency.

4-Methylhistamine

Compound Description: This compound is a high-affinity histamine H4 receptor agonist, displaying a 100-fold selectivity for the human H4 receptor over other histamine receptor subtypes. It potently activates the human H4 receptor (pEC50 of 7.4) and serves as a valuable tool for future studies aimed at understanding the physiological roles of the H4 receptor.

N-(2-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides and Thiourea Analogues

Compound Description: This research involves a series of N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides and their thiourea analogues. These compounds have been theoretically investigated using semi-empirical molecular orbital theory and density functional theory to understand their minimum energy structures and conduct quantitative structure–activity relationship (QSAR) studies. The study aims to explore the relationship between their structural features and potential biological activities.

Properties

CAS Number

90747-46-9

Product Name

4-(1H-Imidazol-2-yl)piperidine dihydrochloride

IUPAC Name

4-(1H-imidazol-2-yl)piperidine;dihydrochloride

Molecular Formula

C8H15Cl2N3

Molecular Weight

224.13 g/mol

InChI

InChI=1S/C8H13N3.2ClH/c1-3-9-4-2-7(1)8-10-5-6-11-8;;/h5-7,9H,1-4H2,(H,10,11);2*1H

InChI Key

VCDBJWFWCOSTMS-UHFFFAOYSA-N

SMILES

C1CNCCC1C2=NC=CN2.Cl.Cl

Canonical SMILES

C1CNCCC1C2=NC=CN2.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.